molecular formula C25H28O6 B12307890 Lespedezaflavanone D

Lespedezaflavanone D

Cat. No.: B12307890
M. Wt: 424.5 g/mol
InChI Key: IPNPAENNCXAVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lespedezaflavanone D typically involves the prenylation of chalcones. Prenylation is achieved using prenyl bromide, which affords mono- and di-prenylated chalcones. These chalcones undergo cyclization followed by demethoxymethylation to yield the respective benzopyranones, including this compound .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lespedezaflavanone D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Lespedezaflavanone D has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and neuroprotective effects.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of Lespedezaflavanone D involves its interaction with various molecular targets and pathways. Prenylated flavonoids, including this compound, exhibit higher lipid solubility and affinity for cell membranes, enhancing their bioavailability. They interact with diverse cellular targets, modulating signaling pathways and exerting their biological effects .

Comparison with Similar Compounds

Lespedezaflavanone D can be compared with other similar prenylated flavonoids, such as:

This compound stands out due to its unique combination of prenyl groups and hydroxylation patterns, which contribute to its distinct bioactivity profile .

Properties

IUPAC Name

2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNPAENNCXAVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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